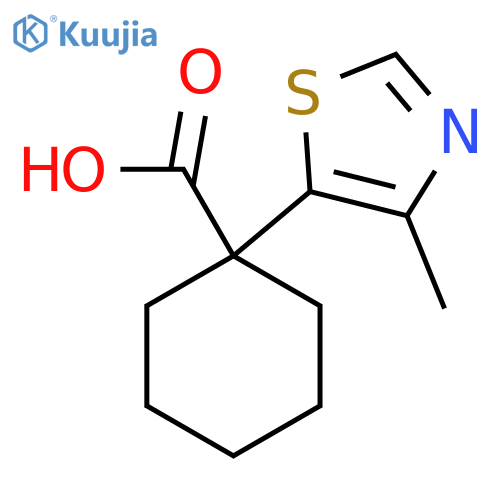Cas no 1504745-27-0 (1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)

1504745-27-0 structure
商品名:1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid
- EN300-1756471
- 1504745-27-0
-
- インチ: 1S/C11H15NO2S/c1-8-9(15-7-12-8)11(10(13)14)5-3-2-4-6-11/h7H,2-6H2,1H3,(H,13,14)
- InChIKey: GHVIQFKKVXQIBS-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(C)=C1C1(C(=O)O)CCCCC1
計算された属性
- せいみつぶんしりょう: 225.08234989g/mol
- どういたいしつりょう: 225.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756471-0.1g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1756471-10.0g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1756471-1g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1756471-5g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1756471-0.05g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1756471-1.0g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1756471-0.5g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1756471-0.25g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1756471-10g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 10g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1756471-5.0g |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid |
1504745-27-0 | 5g |
$3520.0 | 2023-06-03 |
1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1504745-27-0 (1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid) 関連製品
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
